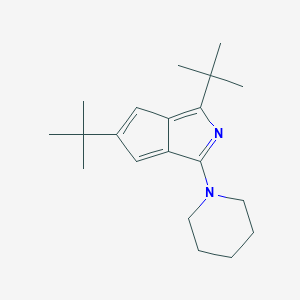
2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)-, commonly known as DABCO or triethylenediamine, is a heterocyclic organic compound. It is widely used in scientific research for its unique chemical properties, including its ability to catalyze various chemical reactions.
Mécanisme D'action
The mechanism of action of DABCO as a catalyst is not fully understood. However, it is believed that DABCO acts as a base to activate the reactants, allowing them to undergo the desired reaction. DABCO can also act as a nucleophile, attacking electrophilic species and facilitating the reaction.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of DABCO. However, it is known that DABCO is not toxic and is considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
DABCO has several advantages as a catalyst in laboratory experiments. It is easy to handle and is relatively inexpensive compared to other catalysts. DABCO is also highly effective, allowing for high yields in many reactions. However, DABCO also has some limitations. It can only be used in certain types of reactions, and its effectiveness may be limited in some cases.
Orientations Futures
There are several future directions for research on DABCO. One area of interest is the development of new synthetic methods using DABCO as a catalyst. Another area of interest is the use of DABCO in the synthesis of new materials, such as polymers and nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of DABCO as a catalyst.
Méthodes De Synthèse
2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)- can be synthesized by reacting triethylene diamine with tert-butyl acrylate in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere at a temperature of around 100°C. The resulting product is purified by column chromatography to obtain pure DABCO.
Applications De Recherche Scientifique
DABCO is widely used in scientific research as a catalyst for various chemical reactions. It is particularly useful in organic synthesis, where it can be used to catalyze reactions such as Michael addition, aldol condensation, and epoxidation. DABCO is also used in polymer chemistry, where it can be used as a catalyst for the polymerization of various monomers.
Propriétés
Numéro CAS |
113035-28-2 |
|---|---|
Formule moléculaire |
C20H30N2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
1,5-ditert-butyl-3-piperidin-1-ylcyclopenta[c]pyrrole |
InChI |
InChI=1S/C20H30N2/c1-19(2,3)14-12-15-16(13-14)18(21-17(15)20(4,5)6)22-10-8-7-9-11-22/h12-13H,7-11H2,1-6H3 |
Clé InChI |
NGRJLIFMSWCYGW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(N=C(C2=C1)N3CCCCC3)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC2=C(N=C(C2=C1)N3CCCCC3)C(C)(C)C |
Autres numéros CAS |
113035-28-2 |
Synonymes |
2-Azapentalene, 1,5-di(tert-butyl)-3-piperidinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






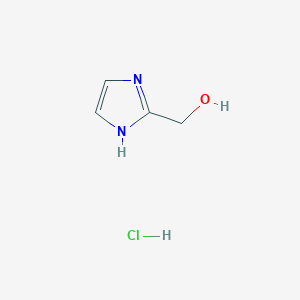

![3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B38177.png)
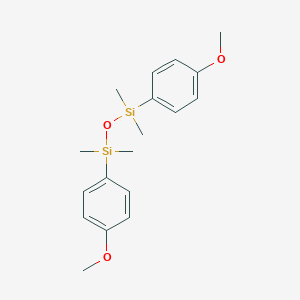



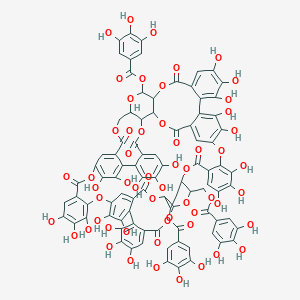
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
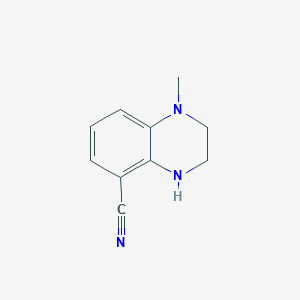
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-1-yloxyoxan-2-yl]methyl acetate](/img/structure/B38197.png)